N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-17-5-3-2-4-16(17)23-10-12-24(13-11-23)19(27)22-14-6-8-15(9-7-14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIHUPIIFFBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using methoxybenzene derivatives.
Formation of the Carbothioamide: The final step involves the reaction of the intermediate with thiocarbonyldiimidazole or similar reagents to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of difluoromethoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds similar to N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors.
Case Study :
A study highlighted the role of piperazine derivatives in alleviating symptoms of anxiety and depression by acting on the serotonin receptor pathways. The compound's structure allows for enhanced binding affinity to these receptors, suggesting its potential as an antidepressant agent .
Oncology
The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit pyruvate kinase M2 (PKM2) has been studied for its implications in cancer metabolism.
Case Study :
In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The modulation of metabolic pathways associated with cancer progression presents a compelling avenue for further investigation.
Metabolic Disorders
This compound is also being explored for its effects on metabolic syndromes. Its interaction with enzymes involved in metabolic pathways can potentially lead to improvements in glucose metabolism and insulin sensitivity.
Case Study :
Research has indicated that similar compounds can enhance insulin signaling pathways, thereby improving glucose uptake in muscle cells. This effect was observed in animal models where administration of piperazine derivatives led to decreased blood glucose levels and improved metabolic profiles .
Comparative Analysis of Related Compounds
| Compound Name | Target Pathway | Application Area | Observed Effects |
|---|---|---|---|
| This compound | PKM2 Inhibition | Oncology | Induces apoptosis, reduces cell viability |
| 1-(2-Methoxyphenyl)piperazine | Serotonin Receptor Modulation | Neuropharmacology | Alleviates anxiety and depression symptoms |
| Piperazine Derivatives | Insulin Signaling | Metabolic Disorders | Improves glucose metabolism |
Mechanism of Action
The mechanism by which N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Position 4 Substitutions
The piperazine core’s position 4 substituent significantly influences physicochemical and biological properties. Key analogs include:
Carbothioamide vs. Carboxamide Derivatives
Replacing the thioamide (C=S) with amide (C=O) alters hydrogen-bonding capacity and metabolic stability:
- IR spectra confirm C=S stretching at ~1240–1258 cm⁻¹ .
Substituent Effects on Aromatic Rings
Difluoromethoxy vs. Methoxy/Halogen Groups
- Difluoromethoxy (OCHF₂) : Introduces strong electron-withdrawing effects and higher lipophilicity (logP ~2.5–3.0) compared to methoxy (OCH₃, logP ~1.5–2.0). This enhances blood-brain barrier permeability .
- Fluorine/Chloro Substituents : Compounds like 4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide exhibit moderate logP (~2.8) but reduced steric bulk compared to OCHF₂.
Substituted Phenyl vs. Heteroaromatic Groups
- Pyridinyl Substituents : Analogs like 4-(3-pyridinyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may exhibit improved solubility in aqueous media due to the pyridine’s basic nitrogen.
- Quinazolinone Derivatives: Compounds such as N-(4-chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (melting point: 189–199°C) demonstrate how fused heterocycles enhance thermal stability.
Biological Activity
N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 372.44 g/mol
This compound features a piperazine core, which is often associated with various pharmacological activities, including antidepressant and antitumor properties.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor activity through several mechanisms:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
- Induction of Apoptosis : Studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapies .
Neuropharmacological Effects
The compound's structural features suggest potential activity at serotonergic receptors. Similar compounds have been evaluated for their affinity towards receptors such as 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders.
Biological Activity Data
A summary of biological activities related to this compound is presented below:
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Antitumor Efficacy : A study evaluated the efficacy of piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability when combined with doxorubicin .
- Neuropharmacological Evaluation : Another research focused on derivatives of N-(2-methoxyphenyl)piperazine, assessing their antidepressant-like activity through various behavioral tests. The results indicated that these compounds could significantly alter locomotor activity and induce antidepressant effects in animal models .
- Enzyme Inhibition Studies : The enzyme inhibitory potential of related compounds was assessed, revealing significant activity against acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for synthesizing N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Coupling of 4-(difluoromethoxy)aniline with a 2-methoxyphenyl-piperazine intermediate using reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine backbone .
- Step 2 : Introduction of the carbothioamide group via reaction with carbon disulfide or thioacetic acid under basic conditions .
- Optimization : Purification via recrystallization or column chromatography ensures >95% purity .
Q. Which spectroscopic methods are recommended for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine ring integrity .
- IR Spectroscopy : Identification of carbothioamide (C=S stretch at ~1250 cm) and methoxy groups (C-O stretch at ~1050 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~407.44 g/mol) .
Q. How do common substituents on the piperazine ring influence the compound's physicochemical properties?
- Methodological Answer : Substituents alter logP (lipophilicity) and solubility:
| Substituent | Effect on LogP | Solubility (DMSO) | Source |
|---|---|---|---|
| Difluoromethoxy (Ar) | ↑ Lipophilicity | ↓ Solubility | |
| 2-Methoxyphenyl | Moderate polarity | Moderate solubility |
- Rationale : Electron-withdrawing groups (e.g., difluoromethoxy) increase metabolic stability but reduce aqueous solubility .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the biological activity of piperazine carbothioamide derivatives in different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based assays to rule out false positives from thiol-reactive intermediates .
- Receptor Profiling : Use radioligand binding assays (e.g., 5-HT serotonin receptors) to confirm target engagement, as structural analogs show affinity for neurotransmitter receptors .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if conflicting results arise from rapid degradation .
Q. How can computational modeling enhance the design of derivatives for improved target receptor binding affinity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT receptors. Focus on piperazine ring orientation (coplanar vs. perpendicular to aryl groups) to predict agonist/antagonist activity .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for substituent effects on IC values .
Q. What methodological approaches are critical for establishing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or electron-donating (methoxy) groups at the 4-position of the phenyl ring .
- Biological Testing : Compare IC values across assays (e.g., enzyme inhibition, cell viability) to identify key functional groups.
- Case Study :
| Analog (R-group) | IC (µM) | Activity Trend |
|---|---|---|
| -CF | 0.45 | Highest potency |
| -OCH | 1.2 | Moderate |
| -Cl | 2.8 | Lowest |
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS to detect active metabolites in vivo that may not be present in vitro .
- 3D Tumor Models : Transition from 2D cell cultures to spheroids or organoids to better mimic in vivo conditions .
Tables for Comparative Analysis
Q. Table 1: Key Synthetic Parameters for Piperazine Derivatives
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Coupling Agent | DBU (vs. DCC) | ↑ 15% | |
| Reaction Temperature | 60°C (vs. RT) | ↑ Purity | |
| Purification Method | Column Chromatography | >95% Purity |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target Receptor | IC (nM) | Notes |
|---|---|---|---|
| N-(4-Trifluoromethoxyphenyl) analog | 5-HT | 12.5 | High selectivity |
| N-(4-Chlorophenyl) analog | Dopamine D2 | 230 | Off-target activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
